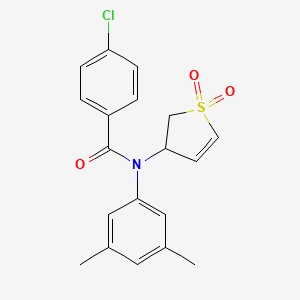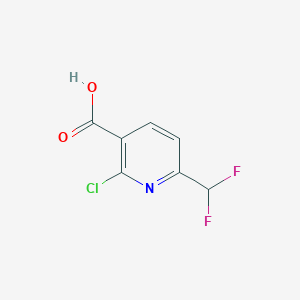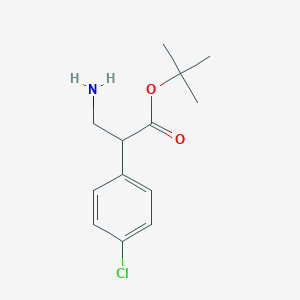![molecular formula C19H13N3OS B2368911 N-(Thieno[2,3-d]pyrimidin-4-yl)-[1,1'-Biphenyl]-4-carboxamid CAS No. 1003159-80-5](/img/structure/B2368911.png)
N-(Thieno[2,3-d]pyrimidin-4-yl)-[1,1'-Biphenyl]-4-carboxamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(thieno[2,3-d]pyrimidin-4-yl)-[1,1’-biphenyl]-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of thienopyrimidines, which are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .
Wissenschaftliche Forschungsanwendungen
In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it has shown promising anticancer activity, particularly against melanoma and breast cancer cell lines . Additionally, it has been investigated for its antimicrobial properties, making it a potential candidate for the development of new antibiotics .
Wirkmechanismus
Target of Action
Thieno[2,3-d]pyrimidin-4-amine derivatives, a closely related class of compounds, have been reported to inhibit the cytochrome bd oxidase (cyt-bd) in mycobacterium tuberculosis . Cyt-bd is an attractive drug target, especially in the context of developing a drug combination targeting energy metabolism .
Mode of Action
Thieno[2,3-d]pyrimidin-4-amine derivatives have been reported to inhibit cyt-bd . This inhibition likely occurs through the compound’s interaction with the enzyme, leading to a decrease in its activity .
Biochemical Pathways
The inhibition of cyt-bd by thieno[2,3-d]pyrimidin-4-amine derivatives would likely affect the energy metabolism of mycobacterium tuberculosis . This could lead to downstream effects such as a decrease in bacterial growth and viability .
Pharmacokinetics
The pharmacokinetics of a closely related compound, 4-(3-((7h-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-4-morpholinophenyl)-2-(thiazol-2-yl)but-3-yn-2-ol (12f), were reported to be better than those of a compound developed by amgen .
Result of Action
The inhibition of cyt-bd by thieno[2,3-d]pyrimidin-4-amine derivatives would likely result in a decrease in the growth and viability of mycobacterium tuberculosis .
Zukünftige Richtungen
Vorbereitungsmethoden
The synthesis of N-(thieno[2,3-d]pyrimidin-4-yl)-[1,1’-biphenyl]-4-carboxamide typically involves multi-step reactions. One common synthetic route includes the Gewald reaction, followed by Dieckmann cyclization and Krapcho decarboxylation . The starting materials are often commercially available compounds such as methyl 3-aminothiophene-2-carboxylate and formamidine acetate . The reaction conditions usually involve solvent-free reactions or the use of common organic solvents like ethyl acetate and methanol .
Analyse Chemischer Reaktionen
N-(thieno[2,3-d]pyrimidin-4-yl)-[1,1’-biphenyl]-4-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield thiols or amines .
Vergleich Mit ähnlichen Verbindungen
N-(thieno[2,3-d]pyrimidin-4-yl)-[1,1’-biphenyl]-4-carboxamide is unique compared to other thienopyrimidine derivatives due to its specific structural features and biological activities. Similar compounds include thieno[3,2-d]pyrimidine derivatives and pyrido[2,3-d]pyrimidine derivatives . These compounds also exhibit various pharmacological properties, but N-(thieno[2,3-d]pyrimidin-4-yl)-[1,1’-biphenyl]-4-carboxamide stands out for its potent anticancer activity and selectivity towards CDK4 .
Eigenschaften
IUPAC Name |
4-phenyl-N-thieno[2,3-d]pyrimidin-4-ylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3OS/c23-18(22-17-16-10-11-24-19(16)21-12-20-17)15-8-6-14(7-9-15)13-4-2-1-3-5-13/h1-12H,(H,20,21,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVKYSEFJZOOMEH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=C4C=CSC4=NC=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-fluorobenzo[d]thiazol-2-yl)-2,3-dimethoxy-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B2368834.png)
![2-[(3,4,4-Trifluoro-3-butenyl)sulfanyl]quinoxaline](/img/structure/B2368836.png)
![2-(4-chlorophenyl)-N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2368838.png)
![(3-methoxyphenyl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone](/img/structure/B2368839.png)
![N-(5-chloro-2-methylphenyl)-2-[4-(morpholin-4-ylsulfonyl)piperazinyl]acetamide](/img/structure/B2368842.png)
![3-Chloro-N-[4-(2-oxoazetidin-1-yl)phenyl]pyridine-4-carboxamide](/img/structure/B2368843.png)
![1-[3-(trifluoromethyl)phenyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2368844.png)
![N-(1-cyanocyclopentyl)-2-{4-[(2-fluorophenyl)methyl]piperazin-1-yl}acetamide](/img/structure/B2368845.png)
![3-[5-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-methoxyphenyl)methyl]propanamide](/img/structure/B2368847.png)


